4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide
Overview
Description
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential use in treating B-cell malignancies and autoimmune diseases.
Mechanism of Action
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide works by selectively inhibiting the activity of BTK, a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which play a key role in the immune system. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote the growth and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity, both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the proliferation and survival of B-cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies, which may make it a viable candidate for clinical development. However, this compound is still in the early stages of development, and more research is needed to fully understand its potential advantages and limitations.
Future Directions
There are several potential future directions for research on 4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to explore its potential use in other B-cell malignancies and autoimmune diseases.
Scientific Research Applications
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown promise in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Properties
IUPAC Name |
4-acetamido-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(20)18-14-9-7-13(8-10-14)15(21)19-17(5,6)11-16(2,3)4/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVIDHHRFITSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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